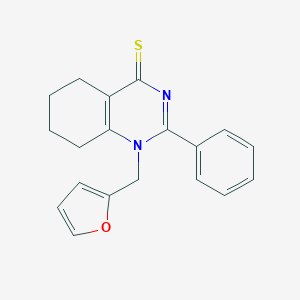
1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
The synthesis of 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with furfural, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Scientific Research Applications
1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in desired biological outcomes .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione stands out due to its unique structural features and reactivity. Similar compounds include:
2-Phenylquinazoline: Lacks the furylmethyl group, resulting in different chemical properties and biological activities.
4(1H)-Quinazolinethione: Without the phenyl and furylmethyl substituents, it exhibits distinct reactivity patterns.
Furfurylamine derivatives: These compounds share the furylmethyl group but differ in the core structure, leading to varied applications and mechanisms of action.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c23-19-16-10-4-5-11-17(16)21(13-15-9-6-12-22-15)18(20-19)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZHGZAMIQYFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid](/img/structure/B379624.png)
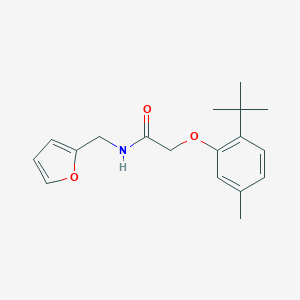
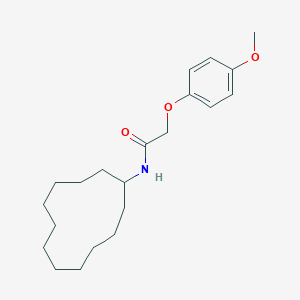
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B379630.png)
![2-(2,4-dibromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379631.png)
![1-(1-piperidinylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379634.png)
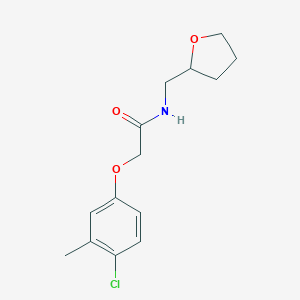
![Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379636.png)
![1-(ethoxymethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379639.png)
![4-{[3-(3,4-Dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B379641.png)
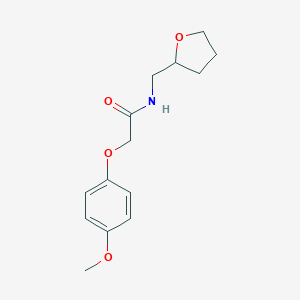
![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)
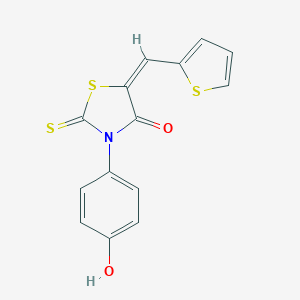
![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)
